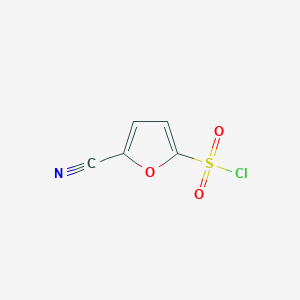![molecular formula C15H20N2O2 B1525645 Benzyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate CAS No. 1251013-17-8](/img/structure/B1525645.png)
Benzyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate
Descripción general
Descripción
Benzyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate is a chemical compound with the molecular formula C15H20N2O2 . It has a molecular weight of 260.33 . This compound is used for research purposes .
Molecular Structure Analysis
The IUPAC name of this compound is benzyl (1R,5R)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate . The SMILES string representation is O=C(OCc1ccccc1)N2CC3CCC2CNC3 .Aplicaciones Científicas De Investigación
Chemical Transformations and Syntheses
The transformations of derivatives related to Benzyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate have been explored, including the synthesis of diazabicyclo nonane derivatives through various chemical reactions, demonstrating their potential as intermediates for further chemical synthesis. For instance, the study of transformations leading to nitrogen-unsubstituted dichloride derivatives shows the compound's utility in heterocyclic compound synthesis (Nikit-skaya & Yakhontov, 1970).
Receptor Ligands and Cytotoxic Activity
Research has focused on the synthesis of derivatives as receptor ligands, especially targeting sigma receptors, and assessing their cytotoxic activity against cancer cell lines. The creation of bicyclic sigma receptor ligands exemplifies the application in medicinal chemistry, highlighting the compound's role in developing potential therapeutic agents (Holl et al., 2009), (Geiger et al., 2007).
Structural and Conformational Studies
The structural and conformational studies of the compound and its derivatives have been conducted to understand their chemical properties better. These studies involve spectroscopy and X-ray diffraction analyses to explore the compounds' preferred conformations and structural characteristics, providing insights into their chemical behavior and potential interactions with biological targets (Fernández et al., 1992).
Pharmacological Applications
Investigations into the pharmacological applications of derivatives have identified potential in areas such as local anesthetic activity and toxicity studies. These studies contribute to the broader understanding of the compound's utility in pharmaceutical research and its possible therapeutic applications, focusing on its biological activity and safety profile (Malmakova et al., 2021).
Propiedades
IUPAC Name |
benzyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-15(19-11-12-4-2-1-3-5-12)17-10-13-6-7-14(17)9-16-8-13/h1-5,13-14,16H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSOUWORWCUSEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1CN2C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525569.png)


![7-benzyl-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1525575.png)

![7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1525577.png)




